molecular formula C10H6N4O2 B12871423 [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid

[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid

Cat. No.: B12871423
M. Wt: 214.18 g/mol
InChI Key: WWNQIFMFLZSSFG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a naphthyridine core. The presence of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazolo-naphthyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms within the triazole and naphthyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid apart is its unique tricyclic structure, which provides a distinct set of chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable subject of study.

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-5-11-3-1-6(7)2-4-14(8)9/h1-5H,(H,15,16)

InChI Key

WWNQIFMFLZSSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN3C2=NN=C3C(=O)O

Origin of Product

United States

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